![molecular formula C20H17N3O2S B2454723 N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 872630-35-8](/img/structure/B2454723.png)
N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
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Description
N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as AP-1, is a novel compound with potential therapeutic applications in various diseases. This compound has been extensively studied for its unique chemical properties and biological activities.
Scientific Research Applications
1. Biological Screening and Fingerprint Applications
A study by Khan et al. (2019) on similar compounds highlights the potential use of N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide in biological screening for antibacterial, antifungal, and anthelmintic activity. Additionally, the compound showed promising results in latent fingerprint analysis, indicating its potential use in forensic applications (Khan et al., 2019).
2. Vibrational Spectroscopy and Quantum Computational Approach
The research by Mary et al. (2022) demonstrates the use of vibrational spectroscopy techniques, like Raman and Fourier transform infrared spectroscopy, to analyze similar molecules. The study provides insights into the effect of rehybridization and hyperconjugation on the molecular structure, offering valuable information for the development of antiviral agents (Mary et al., 2022).
3. Synthesis and Pharmacological Evaluation
Research on related compounds by Shukla et al. (2012) investigates the synthesis of BPTES analogs, highlighting the scientific application in designing and evaluating new compounds for potential use as glutaminase inhibitors. This is significant for developing therapeutic agents in oncology (Shukla et al., 2012).
4. Antimicrobial and Anticancer Activity
Mehta et al. (2019) focus on the synthesis of derivatives with antimicrobial and anticancer activities. The study emphasizes the potential of compounds like N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide in creating new antimicrobial and anticancer agents (Mehta et al., 2019).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14(24)15-7-9-17(10-8-15)21-19(25)13-26-20-12-11-18(22-23-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFTKDYCLVEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide |
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